
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine, also known as CL-218,872, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine involves its binding to the 5-HT(2C) receptor, which leads to the activation of downstream signaling pathways. This activation results in the inhibition of food intake and reduction in body weight. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit food intake and reduce body weight in animal models. This compound has also been found to have anxiolytic effects, which means it can reduce anxiety. Additionally, it has been shown to have antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine is its specificity for the 5-HT(2C) receptor. This allows for targeted studies of this receptor and its downstream signaling pathways. However, one limitation of this compound is its potential side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. This compound may also have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine involves several steps, starting with the reaction of 5-chloroindole-3-carboxaldehyde with 1-methyl-1H-pyrazol-4-ylmethanamine to form an intermediate. This intermediate is then reacted with 2-bromoethylamine hydrobromide to yield this compound. The synthesis of this compound has been reported in several scientific publications.
Applications De Recherche Scientifique
2-(5-Chloro-1H-indol-3-yl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit agonist activity at the 5-HT(2C) receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of appetite, mood, and anxiety. This compound has been found to have anorectic effects, which means it can reduce food intake and body weight. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-20-10-11(8-19-20)7-17-5-4-12-9-18-15-3-2-13(16)6-14(12)15/h2-3,6,8-10,17-18H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKDUYMMPAUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)
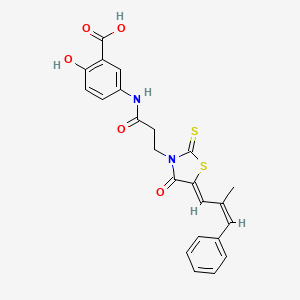
![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)
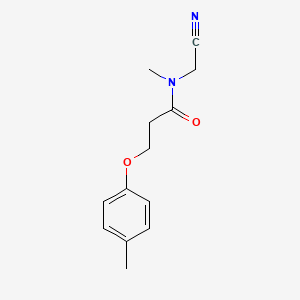
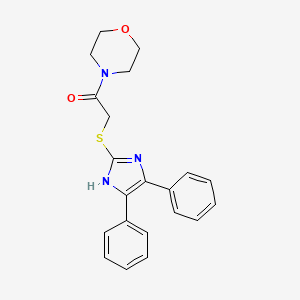
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)
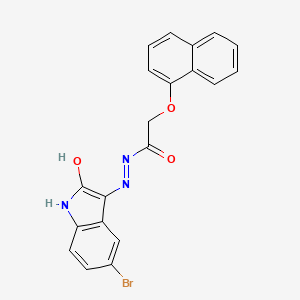
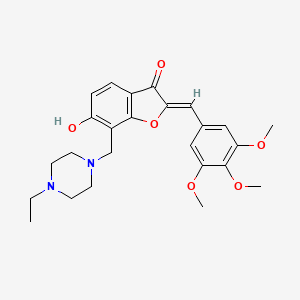
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2663183.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)